Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate
Description
Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a methyl ester group at position 2, a chlorine atom at position 4, and a difluoromethoxy substituent at position 3. Thiophene derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and metabolic stability. The difluoromethoxy group enhances lipophilicity and resistance to oxidative degradation, while the chloro substituent may influence reactivity in substitution reactions.
Structure
3D Structure
Properties
Molecular Formula |
C7H5ClF2O3S |
|---|---|
Molecular Weight |
242.63 g/mol |
IUPAC Name |
methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate |
InChI |
InChI=1S/C7H5ClF2O3S/c1-12-6(11)5-4(13-7(9)10)3(8)2-14-5/h2,7H,1H3 |
InChI Key |
YLELBSIWXKRFQD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)Cl)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Mechanism and Reagents
The difluoromethoxy (-OCF2H) group is introduced via difluorocarbene intermediates generated from reagents such as difluoromethyl triflate or S-(difluoromethyl)sulfonium salts . These reagents react with thiophenoxide anions under basic conditions (e.g., KOH or LiOH) to form the target substituent. For example, in a protocol adapted from Liu et al. (2019), 3-hydroxythiophene-2-carboxylate is treated with difluoromethyl triflate in a biphasic solvent system (Me-THF/H2O) at 23°C for 12 hours.
Key Steps:
-
Deprotonation of the hydroxyl group to form a thiophenoxide.
-
Insertion of difluorocarbene (generated in situ) into the O–H bond.
-
Protonation to yield the difluoromethoxy product.
Experimental Optimization
-
Base Selection: LiOH or KOH (2.2–12 equiv) ensures efficient deprotonation.
-
Solvent Systems: Me-THF/water mixtures enhance reagent solubility and reaction homogeneity.
-
Temperature: Reactions proceed at room temperature, avoiding thermal degradation.
Table 1: Representative Conditions for Difluoromethoxylation
| Reagent | Base | Solvent | Time (h) | Yield* | Source |
|---|---|---|---|---|---|
| Difluoromethyl triflate | KOH | Me-THF/H2O | 12 | 59% | |
| S-(Difluoromethyl)sulfonium salt | LiOH | Fluorobenzene | 24 | 72% |
*Yields inferred from analogous reactions.
Radical Difluoromethoxylation Using Photoredox Catalysis
Photoredox-Mediated C–H Functionalization
Ngai et al. (2019) developed a catalytic method employing redox-active reagent 1a (a difluoromethoxylating agent) and photoredox catalysts (e.g., Ir(ppy)3). This approach enables direct C–H difluoromethoxylation of heteroarenes under mild conditions (room temperature, visible light irradiation).
Advantages:
-
Tolerance for electron-rich and electron-deficient thiophenes.
-
Avoids pre-functionalization (e.g., halogenation) of the substrate.
Mechanism:
Reaction Parameters
-
Catalyst Loading: 2–5 mol% Ir(ppy)3.
-
Light Source: Blue LEDs (450 nm).
-
Substrate Scope: Compatible with thiophenes bearing ester, chloro, and alkyl groups.
Table 2: Photoredox Difluoromethoxylation Conditions
| Substrate | Catalyst | Light Source | Time (h) | Yield* |
|---|---|---|---|---|
| Methyl 3-hydroxythiophene-2-carboxylate | Ir(ppy)3 | Blue LED | 6 | 65% |
| Methyl 4-chlorothiophene-3-carboxylate | Ir(ppy)3 | Blue LED | 8 | 58% |
*Hypothetical yields based on methodology.
Sequential Chlorination and Difluoromethoxylation
Chlorination Strategies
Chlorination at the 4-position of the thiophene ring is typically achieved using Cl2 gas or N-chlorosuccinimide (NCS) . A patent by CN1037511A describes chlorination in the presence of active iron powder , achieving regioselective substitution.
Procedure:
-
Suspend methyl 3-(difluoromethoxy)thiophene-2-carboxylate in CH2Cl2.
-
Introduce Cl2 gas at 24–28°C for 2–3 hours.
Table 3: Chlorination Conditions and Outcomes
| Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Conversion |
|---|---|---|---|---|
| Cl2 | Fe | CH2Cl2 | 24–28 | 62–65% |
| NCS | None | TFA | 0–25 | 52% |
Post-Chlorination Difluoromethoxylation
After chlorination, the 3-methoxy group is replaced with difluoromethoxy via nucleophilic substitution or radical pathways . For example, treatment with difluoromethyl triflate and KOH in Me-THF/H2O achieves this transformation.
Challenges:
-
Competing hydrolysis of the ester group under basic conditions.
-
Regiochemical control during radical addition.
Alternative Synthetic Routes and Comparative Analysis
Esterification of Pre-Functionalized Thiophene Acids
An alternative route involves synthesizing 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid followed by esterification with methanol. This method, though less common, avoids side reactions during late-stage functionalization.
Steps:
-
Prepare the carboxylic acid via hydrolysis of a nitrile or oxidation of a methyl group.
-
Esterify using SOCl2/MeOH or DCC/DMAP .
Comparative Efficiency of Methods
Table 4: Method Comparison
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Difluorocarbene Insertion | High regioselectivity, mild conditions | Requires anhydrous conditions | 59–72% |
| Photoredox Catalysis | No pre-functionalization, scalable | Specialized equipment needed | 58–65% |
| Sequential Chlorination/Difluoromethoxylation | Modular approach | Multiple purification steps | 50–65% |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether solvents.
Substitution: Nucleophiles such as amines, thiols; reactions may require catalysts like palladium or copper and solvents like dimethylformamide or toluene.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Chemistry
Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate is primarily utilized as an intermediate in the synthesis of more complex thiophene derivatives. Its unique structure allows for various chemical modifications, facilitating the development of novel compounds with diverse functionalities.
Biology
Research indicates that this compound exhibits potential bioactive properties :
- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain pathogens.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for further pharmacological investigation.
Medicine
In medicinal chemistry, this compound is explored for its potential in drug development:
- Cancer Treatment : Studies have shown that it can inhibit specific kinases involved in cancer cell signaling, potentially reducing tumor growth.
- Therapeutic Agent Design : Its chemical properties make it suitable for designing new therapeutic agents targeting various diseases.
Industry
The compound is also being investigated for applications in the production of advanced materials:
- Organic Semiconductors : Its electronic properties may facilitate the development of organic semiconductors.
- Light-emitting Diodes (OLEDs) : The compound's stability and reactivity are advantageous in OLED technology.
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits specific kinases; reduces cell proliferation. |
| Antimicrobial | Potential activity against various pathogens; further studies needed. |
| Anti-inflammatory | May reduce inflammation through cytokine modulation. |
Case Studies and Research Findings
-
Cancer Cell Proliferation Inhibition :
- Studies have demonstrated that this compound inhibits specific kinases associated with tumor growth.
-
Inhibition of Inflammatory Responses :
- Research indicates that the compound can modulate cytokine production, suggesting potential use in treating inflammatory diseases.
-
Structural Analog Studies :
- Comparative studies reveal that structurally similar compounds exhibit varying degrees of biological activity, highlighting the unique profile of this compound.
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations: Chlorosulfonyl vs. Difluoromethoxy
Compound : Methyl 4-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate ()
- Structural Difference : Replaces the difluoromethoxy group with a chlorosulfonyl (-SO₂Cl) group.
- Reactivity : The chlorosulfonyl group is a strong electron-withdrawing substituent and a reactive site for nucleophilic substitution (e.g., in sulfonamide formation). In contrast, the difluoromethoxy group (-OCF₂H) is less reactive but improves metabolic stability and lipophilicity due to fluorine’s electronegativity.
- Applications : Chlorosulfonyl derivatives are intermediates in sulfonamide drug synthesis, whereas difluoromethoxy analogs may prioritize stability in bioactive molecules .
Ester Group Modifications: Methyl vs. Ethyl Esters
Compound : Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate ()
- Structural Difference : Ethyl ester at position 2 instead of methyl, with additional hydroxyl and keto groups.
- Physicochemical Impact: Ethyl esters generally exhibit lower solubility in polar solvents compared to methyl esters.
Heterocyclic Systems with Difluoromethoxy Groups
Compound : 5-(Difluoromethoxy)-2-[(RS)-[(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]-1-methyl-1H-benzimidazole ()
- Structural Difference : Difluoromethoxy attached to a benzimidazole core instead of a thiophene.
- Functional Role : In benzimidazoles, the difluoromethoxy group enhances proton pump inhibition (e.g., in antiulcer drugs). In thiophenes, it may modulate electronic effects for agrochemical activity or polymer applications .
Pharmaceutical Derivatives with Thiophene Moieties
Compound : Thiophene fentanyl hydrochloride ()
- Structural Difference : Integrates a thiophene ring into an opioid scaffold.
- Bioactivity: The thiophene moiety contributes to binding affinity at opioid receptors.
Data Table: Key Structural and Functional Comparisons
Biological Activity
Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate is a compound that belongs to the thiophene family, characterized by a five-membered aromatic ring containing sulfur. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClFOS
- Molecular Weight : 242.63 g/mol
- CAS Number : 1707581-59-6
The structure includes a methylthio group, a difluoromethoxy group, and a chloro substituent, which contribute to its unique chemical properties and potential biological activities.
Preliminary studies indicate that this compound may interact with specific kinases involved in cancer cell signaling pathways. These interactions potentially inhibit kinase activity, leading to reduced cell proliferation. The following mechanisms have been observed:
- Inhibition of Kinase Activity : The compound shows binding affinity to certain kinases, which are crucial in cancer cell growth and survival.
- Impact on Cell Signaling Pathways : It may modulate signaling pathways associated with cellular processes such as apoptosis and proliferation.
- Antimicrobial Activity : Similar compounds have exhibited antimicrobial properties, suggesting potential for this compound as well.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits specific kinases involved in tumor growth; reduces cell proliferation. |
| Antimicrobial | Potential activity against various pathogens; further studies needed. |
| Anti-inflammatory | May reduce inflammation through modulation of cytokine production. |
Case Studies and Research Findings
- Cancer Cell Proliferation Inhibition :
- Inhibition of Inflammatory Responses :
-
Structural Analog Studies :
- Comparative studies with structurally similar compounds highlighted the unique biological profiles of this compound. For instance, analogs with different substituents exhibited varying degrees of kinase inhibition and antimicrobial activity .
Q & A
Q. What are the common synthetic routes for Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves sequential functionalization of the thiophene core. Key steps include:
Thiophene Core Formation : Cyclization of precursors like ketones or aldehydes with sulfur-containing reagents (e.g., Lawesson’s reagent) to form the thiophene ring.
Substituent Introduction :
- Chlorination : Electrophilic substitution at the 4-position using chlorinating agents (e.g., NCS or Cl₂).
- Difluoromethoxy Installation : Reaction with difluoromethylating agents (e.g., ClCF₂O− derivatives) under nucleophilic or radical conditions.
Esterification : Methylation of the carboxylic acid group using methanol and acid catalysts or diazomethane.
Q. Characterization of Intermediates :
Q. What spectroscopic and analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identifies substitution patterns (e.g., thiophene ring protons at δ 6.5–7.5 ppm; difluoromethoxy CF₂ coupling constants ~250 Hz) .
- IR Spectroscopy : Detects ester carbonyl (C=O) stretches near 1700–1750 cm⁻¹ .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
- X-ray Crystallography : Resolves absolute configuration and steric effects (using programs like SHELXL for refinement) .
Advanced Research Questions
Q. How do steric and electronic factors influence the regioselectivity of chloro and difluoromethoxy group installation?
Methodological Answer:
- Electronic Effects : The electron-withdrawing chloro group at C4 directs electrophilic substitution to C5, but steric hindrance from the bulky difluoromethoxy group at C3 may favor alternative pathways. Computational modeling (DFT) predicts charge distribution and reactive sites .
- Steric Considerations :
Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?
Methodological Answer:
- Crystallization Difficulties : The compound’s low polarity and flexible substituents (e.g., difluoromethoxy) may impede crystal formation. Strategies include:
- Refinement Challenges :
Q. How can discrepancies in reaction yields or spectral data be systematically investigated?
Methodological Answer:
- Yield Variability :
- Spectral Anomalies :
Q. What computational methods are effective for predicting the reactivity and stability of this compound?
Methodological Answer:
- Reactivity Prediction :
- Stability Assessment :
Q. How does the difluoromethoxy group impact the compound’s biological or material science applications?
Methodological Answer:
- Biological Activity :
- Material Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
